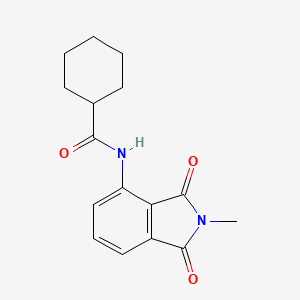
3-(Piperazin-1-yl)-6-(piperidin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives can be achieved through various methods, including the inverse-electron-demand Diels-Alder reactions, which are a common synthetic route for such compounds. For instance, the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines has been shown to significantly accelerate the cycloaddition reactions, providing an efficient method for preparing these compounds . Additionally, the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents demonstrate the versatility of pyridazine derivatives in drug development .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often characterized by their ability to coordinate with metals, forming complex structures such as gridlike metal complexes . Single crystal development for certain derivatives has been reported, which is crucial for understanding the three-dimensional arrangement of these molecules and their potential interactions with biological targets .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including unexpected cycloadditions with ketones and aldehydes, providing alternative routes for the synthesis of substituted pyridazines . The reactivity of these compounds is an important aspect of their chemical behavior and can influence their applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as their metal-coordinating ability, are central to their function in self-assembly and complex formation . The evaluation of their inhibitory concentrations against Mycobacterium tuberculosis and cytotoxicity on human cells provides insight into their biological activity and safety profile . Furthermore, the identification of potent inhibitors with good oral bioavailability and desirable pharmacokinetic properties, such as plasma triglyceride-lowering effects, highlights the therapeutic potential of these compounds .
Mécanisme D'action
Target of Action
Similar compounds with piperazin-1-yl groups have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure .
Mode of Action
Similar compounds have been shown to inhibit tubulin polymerization . This suggests that 3-(Piperazin-1-yl)-6-(piperidin-1-yl)pyridazine might interact with tubulin in a similar manner, potentially leading to disruption of microtubule dynamics and cell division .
Biochemical Pathways
Given the potential interaction with tubulin, it can be inferred that the compound may affect pathways related to cell division and growth . Disruption of these pathways could lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have improved pharmacokinetic profiles , suggesting that this compound might also have favorable ADME properties.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that this compound might have similar cytotoxic effects, potentially making it a candidate for cancer therapy .
Propriétés
IUPAC Name |
3-piperazin-1-yl-6-piperidin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-2-8-17(9-3-1)12-4-5-13(16-15-12)18-10-6-14-7-11-18/h4-5,14H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXURKFNLXLUKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

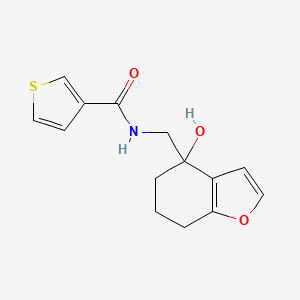
![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)
![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)
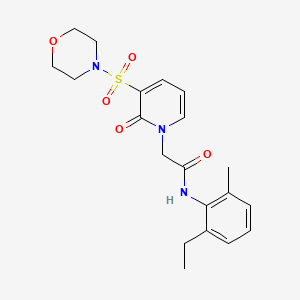
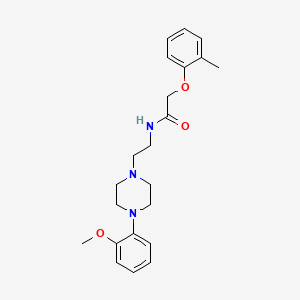
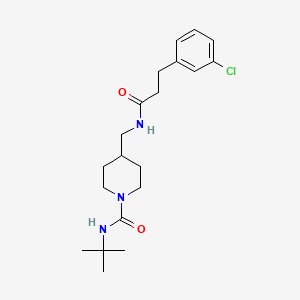
![N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3004187.png)
![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)

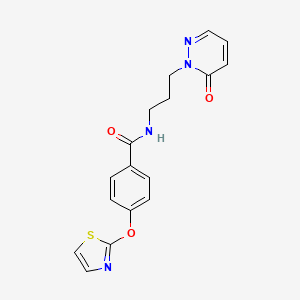
![5-[(3-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3004195.png)
![2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile](/img/structure/B3004196.png)
